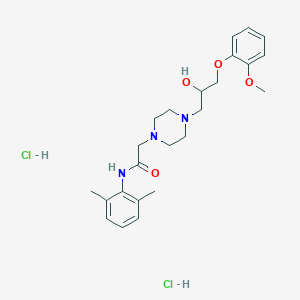

Ranolazine dihydrochloride

Vue d'ensemble

Description

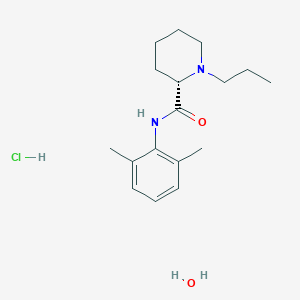

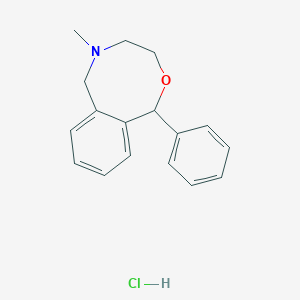

Le dihydrochlorure de ranolazine est un dérivé de la pipérazine utilisé principalement comme médicament anti-angineux. Il est connu pour sa capacité à inhiber sélectivement le courant sodique tardif dans les cellules cardiaques, ce qui contribue à soulager les symptômes de l'angine de poitrine stable chronique sans affecter significativement la fréquence cardiaque ou la pression artérielle . Le composé est commercialisé sous le nom commercial Ranexa et a été approuvé pour une utilisation aux États-Unis et en Europe .

Applications De Recherche Scientifique

Ranolazine dihydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Mode of Action

Ranolazine dihydrochloride interacts with its primary target, the late phase of the inward sodium channel, by inhibiting its activity . This inhibition reduces intracellular sodium concentrations, which in turn decreases calcium influx via the sodium-calcium exchange process .

Biochemical Pathways

The inhibition of the late phase of the inward sodium current by this compound affects the sodium-calcium exchange process, leading to decreased cytosolic calcium . This reduction in calcium overload is believed to be critical in alleviating decreased left ventricular relaxation caused by ischemia and reperfusion . Elevated left ventricular diastolic wall tension compromises myocardial blood flow even further .

Pharmacokinetics

This compound is extensively absorbed after oral administration . The absolute bioavailability ranges from 35% to 50% . Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6, with approximately 5% excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of intracellular calcium overload . This reduction is believed to alleviate the decreased left ventricular relaxation caused by ischemia and reperfusion . Additionally, it has been shown to suppress the metastatic abilities of certain cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, under hypoxic conditions common to growing tumors, this compound has been shown to inhibit invasiveness of cancer cells . Furthermore, the departure from dose proportionality for this drug is modest, with increases in steady-state C max and area under plasma concentration-time curve (AUC) from 0 to 12 hours of 2.5- and 2.7-fold, respectively .

Analyse Biochimique

Biochemical Properties

Ranolazine dihydrochloride interacts with various enzymes and proteins. At clinically therapeutic levels, it inhibits sodium and potassium ion channel currents . This inhibition of the late phase of the inward sodium current during cardiac repolarization has been well studied .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing intracellular calcium overload, thereby decreasing left ventricular diastolic tension . This is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the late phase of the inward sodium current, leading to a reduction in intracellular calcium . This inhibition is believed to be the primary mechanism of action of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The elimination half-life of ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a goat model of lone atrial fibrillation, 10µM ranolazine led to a 40% reduction in the number of ventricular tachycardia episodes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its protein binding is about 61–64% over the therapeutic concentration range .

Subcellular Localization

Its ability to inhibit sodium and potassium ion channel currents suggests that it may localize to areas of the cell where these channels are present .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

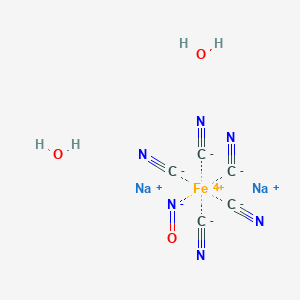

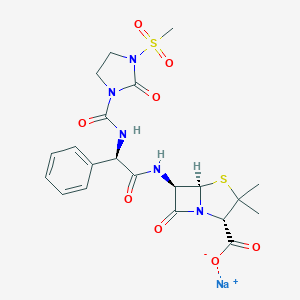

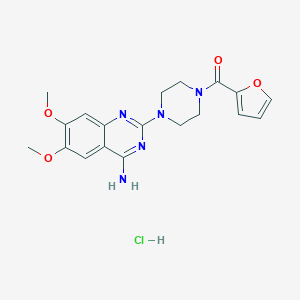

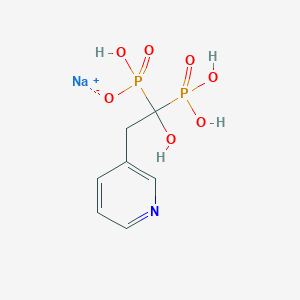

La synthèse du dihydrochlorure de ranolazine implique plusieurs étapes clés. Une méthode courante commence par la réaction du 2-méthoxyphénol avec l'épichlorhydrine en présence d'eau, de dioxane et d'hydroxyde de sodium pour former le 1-(2-méthoxyphénoxy)-2,3-époxypropane . Cet intermédiaire est ensuite condensé avec la pipérazine dans l'éthanol pour produire le 2-(2-méthoxyphénoxy)-1-(pipérazin-1-yl)éthanol . La dernière étape consiste à faire réagir ce composé avec la 2,6-diméthylaniline et le chlorure de chloroacétyle en présence de triéthylamine et de dichlorométhane pour produire la ranolazine .

Méthodes de production industrielle

La production industrielle du dihydrochlorure de ranolazine suit généralement des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement élevé et une pureté optimale. Des techniques de pointe telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour surveiller la synthèse et garantir la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrochlorure de ranolazine subit diverses réactions chimiques, notamment :

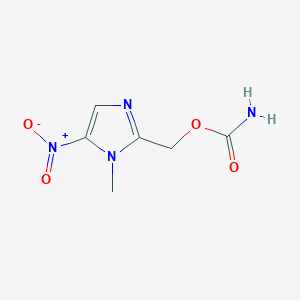

Oxydation : La ranolazine peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : La ranolazine peut participer à des réactions de substitution, en particulier celles impliquant ses groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium peuvent être utilisés.

Substitution : Les conditions des réactions de substitution varient en fonction des groupes fonctionnels spécifiques impliqués.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers dérivés de la pipérazine substitués .

Applications de la recherche scientifique

Le dihydrochlorure de ranolazine a un large éventail d'applications en recherche scientifique :

Biologie : La recherche a exploré ses effets sur le métabolisme cellulaire et le fonctionnement des canaux ioniques.

Mécanisme d'action

Le dihydrochlorure de ranolazine exerce ses effets principalement en inhibant la phase tardive du courant sodique entrant (INa) pendant la repolarisation cardiaque . Cette inhibition réduit les niveaux de sodium intracellulaire, ce qui à son tour diminue la surcharge en calcium dans les cellules cardiaques. La réduction de la surcharge en calcium contribue à améliorer la relaxation myocardique et à réduire la tension pariétale diastolique, ce qui soulage les symptômes de l'angine de poitrine . De plus, il a été démontré que la ranolazine inhibe d'autres canaux ioniques, notamment les canaux potassiques, ce qui peut contribuer à ses effets antiarythmiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Ivabradine : Un autre médicament anti-angineux qui agit en inhibant le courant If dans le nœud sinusal, réduisant la fréquence cardiaque.

Amlodipine : Un bloqueur des canaux calciques utilisé pour traiter l'angine de poitrine et l'hypertension artérielle.

Bêta-bloquants : Tels que le métoprolol, qui réduisent la fréquence cardiaque et la demande d'oxygène du myocarde.

Unicité

Le dihydrochlorure de ranolazine est unique par son mécanisme d'action, car il inhibe sélectivement le courant sodique tardif sans affecter significativement la fréquence cardiaque ou la pression artérielle . Cela en fait une option précieuse pour les patients qui ne tolèrent pas d'autres médicaments anti-angineux en raison de leurs effets sur la fréquence cardiaque et la pression artérielle .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Ranolazine dihydrochloride involves the reaction of 3-amino-4-methoxybenzoic acid with 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester followed by reduction and salt formation.", "Starting Materials": [ "3-amino-4-methoxybenzoic acid", "2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "Step 1: 3-amino-4-methoxybenzoic acid and 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester are reacted in methanol in the presence of hydrochloric acid.", "Step 2: The resulting product is reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form Ranolazine dihydrochloride." ] } | |

Numéro CAS |

95635-56-6 |

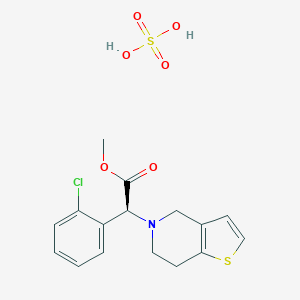

Formule moléculaire |

C24H34ClN3O4 |

Poids moléculaire |

464.0 g/mol |

Nom IUPAC |

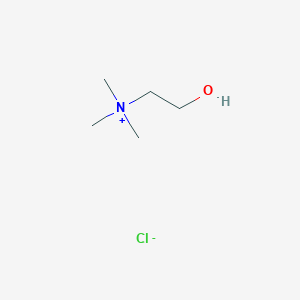

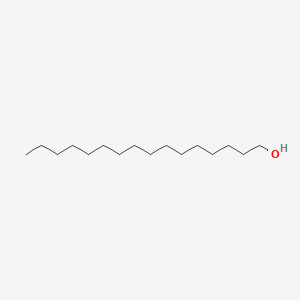

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H |

Clé InChI |

HIWSKCRHAOKBSL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl |

SMILES canonique |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl |

Apparence |

Powder |

Solubilité |

>75.1 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

43285, RS Dihydrochloride, Ranolazine HCl, Ranolazine Hydrochloride, Ranolazine N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide Ranexa ranolazine Ranolazine Dihydrochloride Ranolazine HCl Ranolazine Hydrochloride renolazine RS 43285 RS 43285 193 RS 43285-193 RS 43285193 RS-43285 RS43285 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ranolazine Dihydrochloride in treating angina?

A1: this compound acts as an inhibitor of late sodium current (INa,L) in cardiac myocytes [, ]. This action reduces intracellular sodium overload, subsequently decreasing calcium influx and mitigating myocardial ischemia. This mechanism differentiates it from traditional antianginal agents like calcium channel blockers and nitrates, making it a valuable therapeutic option.

Q2: What are the major degradation products observed during forced degradation studies of this compound?

A2: Forced degradation studies, as detailed in one of the papers [], revealed that this compound undergoes degradation under acidic, basic, oxidative, and dry heat conditions. The identified degradation products are o-Methoxyphenol and 2,6-Dimethylaniline. Interestingly, the drug remained stable under wet heat and UV light exposure.

Q3: How was the stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for this compound validated?

A3: The researchers employed a comprehensive validation procedure for the developed RP-HPLC method []. This involved assessing various parameters including accuracy, precision, linearity, specificity, robustness, limit of detection, and limit of quantification. The method demonstrated the ability to effectively separate and quantify this compound from its degradation products, making it suitable for stability studies and quality control.

Q4: Has this compound demonstrated any antiviral potential?

A4: Interestingly, a study [] explored the potential of repurposing existing drugs, including this compound, for antiviral activity against influenza A virus. Computational analysis suggested this compound could interact with the sodium channel voltage-gated type v alpha subunit (SCN5A). Experimental validation confirmed that this compound exhibited significant plaque reduction in Madin Darby canine kidney (MDCK) cells and showed antiviral activity in both MDCK and adenocarcinoma human alveolar basal epithelial (A549) cell lines. This highlights the possibility of this compound having a broader therapeutic application beyond its established use as an antianginal agent.

Q5: What are the limitations of this compound as an anti-atrial fibrillation agent?

A5: While this compound shows promise in managing atrial fibrillation, research [] suggests its efficacy might be limited. Electropharmacological studies in halothane-anesthetized dogs revealed that while this compound prolongs atrial and ventricular effective refractory periods, it also exhibits cardiodepressive effects and delays ventricular depolarization and repolarization. The calculated ΔAERP/ΔVERP ratio for this compound suggests a potentially lower efficacy compared to drugs like dronedarone, amiodarone, bepridil, and dl-sotalol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.